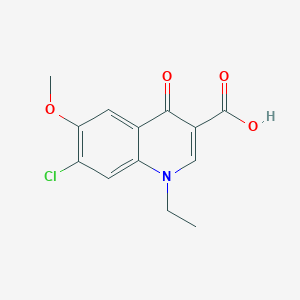

7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a quinoline core substituted with chloro (Cl), ethyl (C₂H₅), methoxy (OCH₃), and carboxylic acid (COOH) groups. Its molecular formula is C₁₃H₁₁ClFNO₄ (CAS: 68077-26-9) . This compound is structurally related to antibiotics like ciprofloxacin but differs in substituents: the ethyl group at position 1 and methoxy at position 6 distinguish it from cyclopropyl- or fluoro-substituted analogs.

Propriétés

Formule moléculaire |

C13H12ClNO4 |

|---|---|

Poids moléculaire |

281.69 g/mol |

Nom IUPAC |

7-chloro-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-11(19-2)9(14)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18) |

Clé InChI |

WCQVZBKCLVLTEL-UHFFFAOYSA-N |

SMILES canonique |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'acide 7-chloro-1-éthyl-6-méthoxy-4-oxo-1,4-dihydroquinoléine-3-carboxylique implique généralement plusieurs étapes. Une méthode courante commence par la préparation du noyau quinoléine, suivie de l'introduction des groupes chloro, éthyle et méthoxy. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle: La production industrielle de ce composé implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, la pression et le temps de réaction, afin de maximiser le rendement et de minimiser les impuretés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la cohérence du processus de production.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie: En recherche biologique, le composé est étudié pour ses propriétés antibactériennes potentielles. Il sert de composé modèle pour comprendre le mécanisme d'action des antibiotiques quinoloniques.

Médecine: L'activité antibactérienne potentielle du composé en fait un candidat pour le développement de nouveaux antibiotiques. Il est également exploré pour son utilisation potentielle dans le traitement des infections bactériennes résistantes aux antibiotiques existants.

Industrie: Dans l'industrie pharmaceutique, le composé est utilisé comme intermédiaire dans la synthèse de divers médicaments. Ses caractéristiques structurelles en font un composant précieux dans le développement de nouveaux agents thérapeutiques.

Mécanisme d'action

Le composé exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN. En se liant à ces enzymes, le composé empêche le superenroulement et le déroulement de l'ADN bactérien, ce qui conduit à l'inhibition de la division et de la croissance des cellules bactériennes. Ce mécanisme est similaire à celui d'autres antibiotiques quinoloniques, ce qui le rend efficace contre un large spectre de bactéries.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential antibacterial properties. It serves as a model compound for understanding the mechanism of action of quinolone antibiotics.

Medicine: The compound’s potential antibacterial activity makes it a candidate for the development of new antibiotics. It is also explored for its potential use in treating bacterial infections resistant to existing antibiotics.

Industry: In the pharmaceutical industry, the compound is used as an intermediate in the synthesis of various drugs. Its structural features make it a valuable component in the development of new therapeutic agents.

Mécanisme D'action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.

Comparaison Avec Des Composés Similaires

Key Features:

- Synthesis : Synthesized via stepwise reactions involving ethyl esters and acid-catalyzed hydrolysis (similar to methods described for cyclopropyl analogs in and ).

Comparison with Similar Compounds

The compound is compared to structurally related fluoroquinolones, focusing on substituent effects, antimicrobial activity, and physicochemical properties.

Table 1: Substituent Comparison of Fluoroquinolone Derivatives

Structural and Functional Differences

- Cyclopropyl: Common in fluoroquinolones (e.g., ciprofloxacin) for balancing solubility and bioavailability .

- Fluoro (F): Enhances DNA gyrase inhibition in Gram-negative bacteria .

- Position 7 and 8 Modifications: Chloro (Cl) at position 7 is associated with extended-spectrum activity but may increase cytotoxicity . Piperazinyl or azepan-amino groups (e.g., besifloxacin) improve potency against resistant strains .

Antimicrobial Activity Trends

- Methoxy vs. Fluoro at Position 6 :

- Ethyl vs. Cyclopropyl at Position 1 :

Physicochemical Properties

- Thermal Stability : Ethyl-substituted compounds are less stable than cyclopropyl analogs, as seen in temafloxacin intermediates requiring controlled synthesis conditions .

Research Implications

- Drug Design : The ethyl-methoxy combination offers a template for developing topical antibiotics with reduced systemic toxicity.

- Limitations: Lower solubility compared to cyclopropyl-piperazinyl derivatives may restrict intravenous use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.